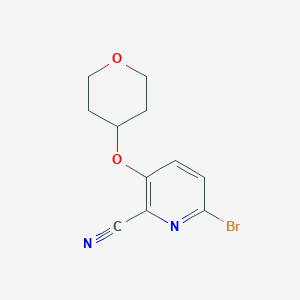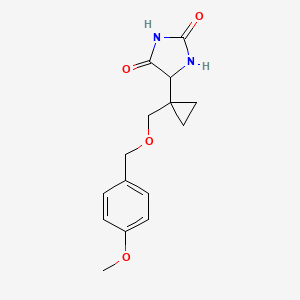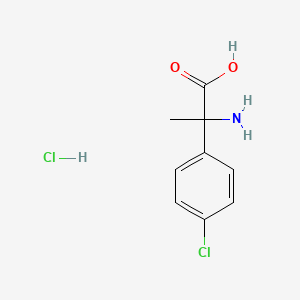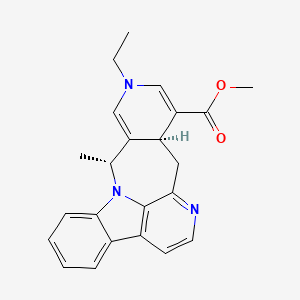
MappianineB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mappianine B is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides.
Vorbereitungsmethoden
Mappianine B can be synthesized through a series of chemical reactions starting from simple precursors. The synthetic route involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Analyse Chemischer Reaktionen
Mappianine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mappianine B can lead to the formation of different oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Mappianine B has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity of monoterpenoid indole alkaloids. In biology and medicine, Mappianine B has shown cytotoxic effects against cancer cell lines such as MGC-803, Bel-7404, A549, NCI-H460, and HepG2. This makes it a potential candidate for the development of anticancer drugs. Additionally, Mappianine B may have applications in the pharmaceutical industry as a lead compound for drug discovery .
Wirkmechanismus
The mechanism of action of Mappianine B involves its interaction with specific molecular targets within cancer cells. It is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Mappianine B may inhibit key enzymes and signaling proteins that are essential for cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Mappianine B is part of a group of compounds known as mappianines, which include Mappianine A, Mappianine C, Mappianine D, and Mappianine E. These compounds share a similar monoterpenoid indole alkaloid structure but differ in their specific functional groups and stereochemistry. Compared to other similar compounds, Mappianine B has shown moderate cytotoxicity against a range of cancer cell lines, making it a unique and valuable compound for further research .
Eigenschaften
Molekularformel |
C23H23N3O2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl (14S,20R)-17-ethyl-20-methyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),9,11,15,18-octaene-15-carboxylate |
InChI |
InChI=1S/C23H23N3O2/c1-4-25-12-18-14(2)26-21-8-6-5-7-15(21)16-9-10-24-20(22(16)26)11-17(18)19(13-25)23(27)28-3/h5-10,12-14,17H,4,11H2,1-3H3/t14-,17+/m1/s1 |
InChI-Schlüssel |
FISJEENJLJVSLN-PBHICJAKSA-N |
Isomerische SMILES |
CCN1C=C2[C@H](N3C4=CC=CC=C4C5=C3C(=NC=C5)C[C@@H]2C(=C1)C(=O)OC)C |
Kanonische SMILES |
CCN1C=C2C(N3C4=CC=CC=C4C5=C3C(=NC=C5)CC2C(=C1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



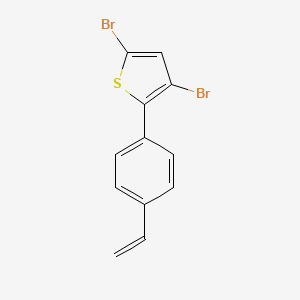
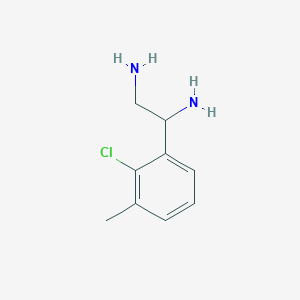


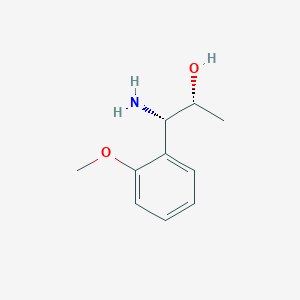
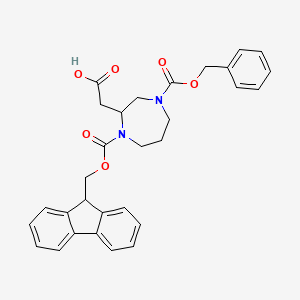
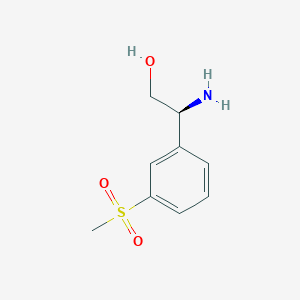
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)

